2-Bromo-6-iodobenzyl fluoride
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Overview
Description
2-Bromo-6-iodobenzyl fluoride is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of 2-Bromo-6-iodobenzyl fluoride can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 2-(fluoromethyl)phenol, followed by iodination. The reaction conditions typically involve the use of halogenating agents like N-bromosuccinimide (NBS) and iodine in the presence of a catalyst such as iron(III) chloride. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-6-iodobenzyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can lead to the formation of corresponding carboxylic acids, while reduction with lithium aluminum hydride can yield the corresponding alcohols.
Coupling Reactions: It can also undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-6-iodobenzyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The presence of iodine allows for the incorporation of radioactive isotopes, which can be used in positron emission tomography (PET) imaging.
Medicine: It has potential applications in drug discovery and development. The compound’s reactivity can be harnessed to create novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodobenzyl fluoride depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the benzene ring and the boronic acid. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
2-Bromo-6-iodobenzyl fluoride can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-fluorobenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
1-Bromo-3-iodobenzene: Does not have the fluoromethyl group, which can affect its reactivity and applications.
2-Bromoiodobenzene: Similar in structure but lacks the fluoromethyl group, leading to different chemical properties and reactivity.
The presence of all three halogens in this compound makes it unique and versatile for various synthetic applications.
Properties
IUPAC Name |
1-bromo-2-(fluoromethyl)-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRDTXBZKLRFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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